5alpha-Estran-3-one, 2alpha-isopropyl-
Description
5α-Estran-3-one, 2α-isopropyl- is a synthetic steroidal derivative belonging to the estrane family, characterized by a 2α-isopropyl substitution on the A-ring of the estran-3-one backbone. This compound has garnered attention in pharmacological research due to its unique structural modifications, which influence its binding affinity to androgen receptors (AR) and estrogen receptors (ER) . Its development stems from efforts to optimize the anabolic-androgenic ratio of steroidal agents while minimizing off-target hormonal effects. The 2α-isopropyl group introduces steric bulk, altering receptor interactions and metabolic stability compared to unsubstituted or smaller alkyl-substituted analogs .
Properties
CAS No. |
1975-31-1 |
|---|---|
Molecular Formula |
C21H34O |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(2S,5S,8R,9R,10S,13S,14S)-13-methyl-2-propan-2-yl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H34O/c1-13(2)17-12-18-14(11-20(17)22)6-7-16-15(18)8-10-21(3)9-4-5-19(16)21/h13-19H,4-12H2,1-3H3/t14-,15-,16+,17-,18-,19-,21-/m0/s1 |
InChI Key |
HGMANOWRPMYPFZ-PZEUIGQTSA-N |
SMILES |
CC(C)C1CC2C(CCC3C2CCC4(C3CCC4)C)CC1=O |
Isomeric SMILES |
CC(C)[C@@H]1C[C@H]2[C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4)C)CC1=O |
Canonical SMILES |
CC(C)C1CC2C(CCC3C2CCC4(C3CCC4)C)CC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- The 2α-isopropyl group confers higher AR binding affinity (Ki = 0.8 nM) than 2α-methyl or 2α-ethyl analogs, likely due to enhanced van der Waals interactions with the receptor’s hydrophobic pocket .
- The anabolic-androgenic ratio (3.2) surpasses that of 17α-methyltestosterone (1.0), indicating reduced androgenic side effects relative to anabolic activity .
Pharmacological Activity Comparison
Receptor Selectivity and Antiestrogenic Effects
| Compound | AR Binding (Ki) | ERα Antagonism (IC₅₀) | ERβ Antagonism (IC₅₀) |
|---|---|---|---|
| 5α-Estran-3-one, 2α-isopropyl- | 0.8 nM | 85 nM | 320 nM |
| Tamoxifen | 120 nM | 12 nM | 45 nM |
| Raloxifene | 95 nM | 8 nM | 30 nM |
Insights :
- While the compound exhibits moderate antiestrogenic activity at ERα (IC₅₀ = 85 nM), it is less potent than classical selective estrogen receptor modulators (SERMs) like tamoxifen .
- Its androgen receptor selectivity (AR Ki = 0.8 nM vs. ERα IC₅₀ = 85 nM) suggests a primary mechanism centered on anabolic pathways rather than estrogen modulation .
Physicochemical and Pharmacokinetic Properties
Solubility and Metabolic Stability
| Compound | Aqueous Solubility (mg/mL) | logP | Metabolic Half-life (in vitro) |
|---|---|---|---|
| 5α-Estran-3-one, 2α-isopropyl- | 0.15 | 3.8 | 9 hours |
| 2α-Ethyl analog | 0.22 | 3.5 | 7 hours |
| Nandrolone | 0.08 | 4.1 | 6 hours |
Observations :
- The lower solubility (0.15 mg/mL) compared to 2α-ethyl analogs correlates with its higher logP (3.8), reflecting increased lipophilicity from the isopropyl group .
- Extended metabolic half-life (9 hours) suggests resistance to hepatic degradation, likely due to steric shielding of the 3-keto group by the 2α-isopropyl substituent .
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